molecular formula C17H16N2O2S B4393987 4-{2-[(4-methylphenyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one

4-{2-[(4-methylphenyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B4393987
M. Wt: 312.4 g/mol
InChI Key: YOTZCKYSFFJDPM-UHFFFAOYSA-N
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Description

4-{2-[(4-methylphenyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and a sulfanylacetyl group attached to a methylphenyl ring. Its distinct molecular arrangement makes it a subject of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of 4-{2-[(4-methylphenyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method includes the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The subsequent steps involve the introduction of the sulfanylacetyl group through nucleophilic substitution reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-{2-[(4-methylphenyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the sulfanyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the quinoxaline core or the methylphenyl ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{2-[(4-methylphenyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{2-[(4-methylphenyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The quinoxaline core may also interact with DNA or other biomolecules, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar compounds to 4-{2-[(4-methylphenyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one include:

    2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide: This compound shares the sulfanylacetyl group but has a different core structure.

    4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds have similar functional groups but different core structures, leading to distinct chemical and biological properties

Properties

IUPAC Name

4-[2-(4-methylphenyl)sulfanylacetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12-6-8-13(9-7-12)22-11-17(21)19-10-16(20)18-14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTZCKYSFFJDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{2-[(4-methylphenyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one
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4-{2-[(4-methylphenyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one
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4-{2-[(4-methylphenyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one
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4-{2-[(4-methylphenyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one
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4-{2-[(4-methylphenyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one
Reactant of Route 6
4-{2-[(4-methylphenyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one

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